5-Formyl-2-hydroxy-3-methoxybenzamide
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Overview
Description
5-Formyl-2-hydroxy-3-methoxybenzamide is an aromatic compound that belongs to the class of benzamides It is characterized by the presence of a formyl group, a hydroxyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-hydroxy-3-methoxybenzamide can be achieved through several methods. One common approach involves the direct condensation of 5-formyl-2-hydroxy-3-methoxybenzoic acid with an amine in the presence of a dehydrating agent. The reaction is typically carried out under mild conditions, such as room temperature, using solvents like tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-2-hydroxy-3-methoxybenzamide.
Reduction: 5-Hydroxymethyl-2-hydroxy-3-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Formyl-2-hydroxy-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Formyl-2-hydroxy-3-methoxybenzamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but lacks the formyl group.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a hydroxyl group.
Uniqueness
5-Formyl-2-hydroxy-3-methoxybenzamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the formyl, hydroxyl, and methoxy groups on the benzene ring makes this compound versatile for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5-formyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C9H9NO4/c1-14-7-3-5(4-11)2-6(8(7)12)9(10)13/h2-4,12H,1H3,(H2,10,13) |
InChI Key |
ZOFPATFWGWCJGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)N)C=O |
Origin of Product |
United States |
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